3-De(hydroxymethyl)-3-methyl Salmeterol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLOZJFZHGTJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-40-2 | |
| Record name | 3-De(hydroxymethyl)-3-methyl salmeterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Structure Elucidation and Systematic Nomenclature of 3 De Hydroxymethyl 3 Methyl Salmeterol
Structural Derivation and Relationship to Salmeterol (B1361061) Chemical Architecture
3-De(hydroxymethyl)-3-methyl Salmeterol is a close structural analog of Salmeterol, a long-acting β2-adrenergic receptor agonist. synzeal.comwikipedia.org The chemical name itself reveals the specific structural modifications that differentiate it from the parent drug, Salmeterol.
The parent molecule, Salmeterol, has the chemical structure 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol. drugbank.com The key structural alteration in this compound lies in the substitution pattern on the phenyl ring. Specifically, the hydroxymethyl group (-CH2OH) at the 3-position of the phenyl ring in Salmeterol is replaced by a methyl group (-CH3) in this derivative. The prefix "3-De(hydroxymethyl)" indicates the removal of the hydroxymethyl group from the third position, and "-3-methyl" signifies the presence of a methyl group at that same position.
This seemingly minor change in a functional group results in a distinct chemical entity with its own unique physicochemical properties. The core pharmacophore responsible for the β2-adrenergic activity, including the ethanolamine (B43304) side chain and the long lipophilic side chain, remains intact. The molecular formula of this compound is C25H37NO3, and its molecular weight is approximately 399.57 g/mol . lgcstandards.compharmaffiliates.com
IUPAC and Chemical Abstracts Service (CAS) Indexing for Research Precision
To ensure unambiguous identification in scientific literature and databases, standardized nomenclature and indexing are essential.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1RS)-1-(4-Hydroxy-3-methylphenyl)-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol . lgcstandards.com Another systematic name is 4-{1-Hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}-2-methylphenol. synthinkchemicals.com These names precisely describe the molecular structure, including the stereochemistry at the chiral center as a racemic mixture (RS).
The Chemical Abstracts Service (CAS) has assigned the registry number 1391054-40-2 to this compound. lgcstandards.compharmaffiliates.comtheclinivex.com This unique identifier is crucial for database searches and regulatory filings, ensuring that researchers are referencing the exact same chemical substance.
Common Academic and Industrial Synonyms (e.g., Salmeterol EP Impurity F)
In addition to its systematic names, this compound is widely known by several synonyms in academic and industrial settings. The most prominent of these is Salmeterol EP Impurity F . lgcstandards.comncats.iodrugfuture.com This designation indicates that it is listed as impurity F in the European Pharmacopoeia (EP) monograph for Salmeterol, highlighting its importance in the quality control of the active pharmaceutical ingredient.
Other synonyms include Salmeterol Deoxy Impurity and (±)-1-(4-Hydroxy-3-methylphenyl)-2-((6-(4-phenylbutoxy)hexyl)amino)ethanol. synthinkchemicals.comncats.io The use of these synonyms is common in certificates of analysis, analytical method development literature, and among suppliers of pharmaceutical reference standards. allmpus.comsimsonpharma.com
Synthetic Chemistry and Chemical Transformations of 3 De Hydroxymethyl 3 Methyl Salmeterol
Design and Optimization of Targeted Synthetic Pathways for 3-De(hydroxymethyl)-3-methyl Salmeterol (B1361061)
The targeted synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol is primarily undertaken to produce analytical reference standards. These standards are crucial for the accurate identification and quantification of this impurity in batches of Salmeterol.
Multi-Step Chemical Synthesis Strategies
The synthesis of this compound mirrors the general synthetic strategy for Salmeterol itself, with the key difference being the use of a modified starting material that lacks the hydroxymethyl group on the phenyl ring. The general approach involves the coupling of two key fragments: a substituted phenylethanolamine core and a long lipophilic side chain.
A plausible multi-step synthesis for this compound would involve the following key transformations:
Preparation of the Phenylethanolamine Precursor: The synthesis would begin with a suitable precursor, such as 4-hydroxy-3-methylacetophenone. This starting material would undergo bromination to yield 2-bromo-1-(4-hydroxy-3-methylphenyl)ethanone.
Coupling with the Side Chain: The resulting α-bromo ketone is then reacted with N-[6-(4-phenylbutoxy)hexyl]amine. This nucleophilic substitution reaction forms the carbon-nitrogen bond, linking the phenyl ethanolamine (B43304) core to the lipophilic side chain.
Reduction of the Ketone: The final step involves the reduction of the ketone functionality to a secondary alcohol, yielding the target molecule, 1-(4-Hydroxy-3-methylphenyl)-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol. pharmaffiliates.com
Various reducing agents can be employed for the final reduction step, with sodium borohydride (B1222165) being a common and effective choice. The reaction conditions, including solvent and temperature, would be optimized to ensure high yield and purity of the final product.
Investigation of Precursor Molecules and Reaction Intermediates
The primary precursor that differentiates the synthesis of this compound from that of Salmeterol is the phenolic starting material. Instead of using a salicylaldehyde (B1680747) derivative which contains a hydroxymethyl group (or a precursor that can be converted to it), the synthesis of the impurity starts with a cresol (B1669610) derivative.
Key Precursor Molecules:
| Precursor Molecule | Role in Synthesis |
| 4-hydroxy-3-methylacetophenone | Starting material for the phenylethanolamine core |
| 2-bromo-1-(4-hydroxy-3-methylphenyl)ethanone | Key intermediate for coupling with the side chain |
| N-[6-(4-phenylbutoxy)hexyl]amine | Provides the lipophilic side chain |
Reaction Intermediates:
| Intermediate | Description |
| 1-(4-Hydroxy-3-methylphenyl)-2-({6-(4-phenylbutoxy)hexyl}amino)ethanone | The product of the coupling reaction before the final reduction |
The purity of these precursors and the control of the reaction conditions at each step are critical to minimize the formation of other impurities.
Enantioselective Synthesis Approaches (if applicable for specific stereoisomers)
This compound possesses a chiral center at the carbon atom of the ethanolamine moiety bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers. While the compound is often prepared and sold as a racemate (a 1:1 mixture of both enantiomers) for use as an analytical standard, enantioselective synthesis could be employed to obtain specific stereoisomers. lgcstandards.com
Approaches to achieve enantioselectivity could include:
Chiral Resolution: The racemic mixture could be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Reduction: The ketone intermediate could be reduced using a chiral reducing agent or a catalyst that favors the formation of one enantiomer over the other. This approach is commonly used in the synthesis of chiral pharmaceuticals.
Mechanistic Investigations of this compound Formation as an Impurity
The presence of this compound as an impurity in Salmeterol is a direct consequence of impurities present in the starting materials used for the large-scale synthesis of the API.
Identification of Reaction Conditions Promoting Impurity Generation in Salmeterol Synthesis
The primary driver for the formation of this compound is the presence of a cresol-derived impurity in the starting material for the Salmeterol synthesis. Specifically, if the starting phenolic material contains 4-hydroxy-3-methylbenzaldehyde (B106927) or a related compound lacking the hydroxymethyl group, it will react in the same manner as the intended starting material, leading to the formation of the corresponding impurity.
While specific reaction conditions that promote the formation of this impurity are not the goal of process chemists (who aim to minimize it), any conditions that are non-selective would allow for the reaction of the impurity precursor. Therefore, the focus is on sourcing highly pure starting materials and on purification methods to remove this impurity from the final product.
Elucidation of Side Reaction Pathways
The formation of this compound is not a result of a side reaction in the traditional sense (i.e., an alternative transformation of the main reactants), but rather a parallel reaction of an impurity present in the starting materials.
The main synthetic pathway for Salmeterol involves the reaction of a salicylaldehyde derivative with the lipophilic side chain. If this starting material is contaminated with its de(hydroxymethyl)methyl analogue, a parallel reaction sequence will occur:
Main Reaction (Salmeterol Synthesis): Starting Material (with hydroxymethyl group) + Side Chain → Intermediate → Salmeterol
Side Reaction (Impurity Formation): Impurity in Starting Material (with methyl group) + Side Chain → Impurity Intermediate → this compound
This underscores the critical importance of stringent quality control of all raw materials used in the manufacturing of Salmeterol to ensure the final API meets the required purity standards.
Catalyst and Reagent Influence on Impurity Profile
The impurity profile of Salmeterol is significantly influenced by the choice of catalysts and reagents, particularly during the reduction and hydrogenation steps. The formation of this compound, or Salmeterol Impurity F, is a pertinent example of a process-related impurity that can arise from variations in these parameters.
Catalytic Hydrogenation:
The debenzylation of the penultimate protected Salmeterel intermediate is commonly achieved through catalytic hydrogenation, typically employing a palladium-on-carbon (Pd/C) catalyst. The conditions of this hydrogenation, including catalyst loading, hydrogen pressure, temperature, and reaction time, are critical in controlling the impurity profile. Inadequate control can lead to over-reduction or other side reactions. For instance, aggressive hydrogenation conditions could potentially lead to the hydrogenolysis of the benzylic hydroxyl group, although the formation of the methyl group in Impurity F is more likely linked to the starting material. The catalyst's activity and selectivity play a crucial role in minimizing the formation of various impurities.
| Catalyst Parameter | Potential Influence on Impurity Profile |
| Catalyst Type | Variations in palladium dispersion and support material (e.g., carbon, alumina) can affect selectivity and the formation of byproducts. |
| Catalyst Loading | Higher catalyst loading may increase reaction rate but can also promote over-reduction and the formation of other impurities if not carefully controlled. |
| Hydrogen Pressure | Precise control of hydrogen pressure is crucial. Deviations can alter the selectivity of the reduction, potentially leading to the formation of different impurity profiles. |
| Temperature | Elevated temperatures can accelerate the reaction but may also increase the likelihood of side reactions and impurity formation. |
Reducing Agents:
In the synthesis of Salmeterol, reducing agents such as sodium borohydride (NaBH4) are often used to reduce a ketone intermediate to the corresponding secondary alcohol. The reactivity and selectivity of the reducing agent are paramount. The use of an inappropriate reducing agent or suboptimal reaction conditions can lead to the incomplete reduction of the ketone or the formation of other byproducts. The choice of solvent in conjunction with the reducing agent also impacts the reaction's outcome. While sodium borohydride is a common choice, other agents like lithium aluminum hydride (LiAlH4) or Vitride® could be employed, each with its own characteristic reactivity and potential to influence the final impurity profile.
| Reagent | Function in Salmeterol Synthesis | Potential Influence on Impurity Formation |
| Sodium Borohydride (NaBH4) | Reduction of a ketone intermediate to a secondary alcohol. | Incomplete reduction can lead to ketone-containing impurities. The choice of solvent and temperature affects selectivity. |
| Palladium on Carbon (Pd/C) | Catalytic debenzylation of protected intermediates. | Can influence the formation of various impurities through over-reduction or other side reactions depending on conditions. |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base in coupling reactions. | The purity of the base itself can introduce impurities. Its basicity can also promote side reactions if not controlled. |
Purification and Isolation Methodologies for Research Standards
The preparation of highly pure this compound, suitable for use as a research or reference standard, necessitates sophisticated purification and isolation techniques. Given its status as an impurity, it is typically present in a complex mixture containing the main Salmeterol API and other related substances.
Chromatographic Techniques:
High-performance liquid chromatography (HPLC) is the cornerstone for both the analysis and purification of Salmeterol and its impurities. For obtaining research-grade standards of this compound, preparative HPLC is the method of choice.
A typical preparative HPLC method would involve the use of a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the closely related impurities. The selection of the mobile phase pH is critical for achieving good peak shape and resolution, especially for ionizable compounds like Salmeterol and its impurities.
Example Preparative HPLC Parameters for Impurity Isolation:
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. |
| Flow Rate | Dependent on column dimensions, typically in the range of 10-20 mL/min for preparative scale. |
| Detection | UV at a wavelength where both Salmeterol and the impurity have significant absorbance (e.g., 278 nm). |
| Fraction Collection | Triggered by the elution of the target impurity peak. |
Following preparative HPLC, the collected fractions containing the purified this compound are typically subjected to a solvent evaporation step to isolate the compound. The purity of the isolated compound is then confirmed using analytical HPLC, and its structure is verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Column Chromatography:
For larger scale purification, traditional column chromatography using silica (B1680970) gel or other stationary phases can be employed as a preliminary purification step before final polishing by preparative HPLC. This can help to remove bulk impurities and enrich the fraction containing the target compound.
Advanced Analytical Methodologies for 3 De Hydroxymethyl 3 Methyl Salmeterol
Development of High-Resolution Chromatographic Techniques
High-resolution chromatography is the cornerstone for separating complex mixtures, enabling the isolation of analytes of interest from the active pharmaceutical ingredient (API) and other related substances. For a compound like 3-De(hydroxymethyl)-3-methyl Salmeterol (B1361061), techniques such as Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and chiral chromatography are indispensable.
UHPLC, an evolution of High-Performance Liquid Chromatography (HPLC), utilizes columns with sub-2 µm particles to achieve significantly higher resolution, sensitivity, and speed of analysis. waters.com A reversed-phase UHPLC (RP-UHPLC) method is the most common approach for the analysis of Salmeterol and its impurities. chromatographytoday.com The development of a UHPLC method for 3-De(hydroxymethyl)-3-methyl Salmeterol would involve optimizing parameters to achieve baseline separation from Salmeterol and other known impurities.
A typical UHPLC method would employ a C8 or C18 column. waters.comresearchgate.net Gradient elution is often preferred to resolve a wide range of polar and non-polar impurities simultaneously. researchgate.net The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly performed using a UV detector, often a Photo-Diode Array (PDA) detector, which allows for the monitoring of multiple wavelengths and spectral purity checks. researchgate.net For quantifying trace amounts of this compound, UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides exceptional sensitivity and selectivity, reaching quantification limits in the sub-pg/mL range. waters.commdpi.comwaters.com
Table 1: Illustrative UHPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (or similar), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 228 nm and/or Mass Spectrometry |
| Injection Volume | 1-5 µL |
This table presents a hypothetical but typical set of starting conditions for method development.
Gas Chromatography is generally suitable for thermally stable and volatile compounds. While Salmeterol and its related substances are not inherently volatile due to their high molecular weight and polarity, GC can be employed following a derivatization step. Derivatization, such as silylation, converts the polar hydroxyl and amine groups into more volatile and thermally stable silyl (B83357) ethers and amines, making them amenable to GC analysis.
Inverse Gas Chromatography (IGC) has been used to characterize the surface properties of Salmeterol Xinafoate powders, demonstrating the applicability of GC techniques to this class of compounds. nih.gov For the analysis of this compound as an impurity, a validated GC-MS method would be required. After derivatization, the sample would be injected into a GC equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer for detection. This approach would be particularly useful for identifying and quantifying volatile impurities that may not be captured by HPLC methods.
Salmeterol possesses a chiral center, meaning it exists as two enantiomers (R- and S-isomers). nih.gov Consequently, impurities derived from it, such as this compound, would also be chiral. Since different stereoisomers can have distinct pharmacological and toxicological profiles, it is crucial to have analytical methods capable of separating them.
Chiral chromatography, using either HPLC or Supercritical Fluid Chromatography (SFC), is the technique of choice for this purpose. nih.govresearchgate.net SFC has gained popularity for its high efficiency and reduced solvent consumption. researchgate.netfagg.be Chiral separations are achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for separating Salmeterol and its analogs. researchgate.net A coupled achiral-chiral HPLC system has also been developed for determining the enantiomers of Salmeterol. nih.gov
Table 2: Example Chiral Separation Techniques for Salmeterol Analogs
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Feature |
| SFC | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Supercritical CO₂ / Methanol with amine additive | High selectivity and fast analysis. researchgate.net |
| HPLC | Sumichiral OA-4700 | Hexane/Ethanol/Methanol | Established method for enantiomeric determination. nih.gov |
Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation and Quantification
While chromatography separates the components of a mixture, spectroscopy and spectrometry are essential for their definitive identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. For a novel or uncharacterized impurity like this compound, NMR provides definitive proof of its chemical structure. Techniques such as ¹H NMR and ¹³C NMR would be fundamental. nih.govresearchgate.net
In a ¹H NMR spectrum, the chemical shifts, coupling constants, and integration of the proton signals would help identify the different functional groups and their connectivity. For instance, the absence of the hydroxymethyl group signal and the appearance of a new methyl group signal would be key indicators for confirming the structure of this compound. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the precise connectivity between protons and carbons, leaving no ambiguity in the structural assignment. digitellinc.com
Mass spectrometry is a powerful technique for confirming molecular weight and determining the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to predict the molecular formula of an unknown impurity. digitellinc.comgrafiati.com This is a critical step in the initial identification of a compound like this compound.
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for both structural confirmation and highly sensitive quantification. nih.govresearchgate.net In an MS/MS experiment, the precursor ion corresponding to the mass of the target compound is selected and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used as a fingerprint for identification. nih.gov This technique is particularly valuable for detecting and quantifying impurities at extremely low levels, often found in pharmaceutical formulations and biological matrices. mdpi.comwaters.com The development of LC-MS/MS methods has enabled the quantification of Salmeterol in plasma at concentrations as low as 0.375 pg/mL. waters.com
Table 3: Mass Spectrometry Data for Salmeterol and the Hypothetical Impurity
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Key MS/MS Fragments (Hypothetical) |
| Salmeterol | C₂₅H₃₇NO₄ | 415.2723 | m/z 397 (loss of H₂O), m/z 254, m/z 162 |
| This compound | C₂₅H₃₇NO₃ | 399.2773 | m/z 381 (loss of H₂O), m/z 254, m/z 146 |
Note: The fragmentation data for the impurity is predictive, based on the known fragmentation of Salmeterol.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental analytical tool for the quantification and purity assessment of salmeterol and its related substances, including this compound. While standalone UV-Vis spectrophotometry can be used, it is most powerfully employed as a detection method coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netresearchgate.net This combination allows for the separation of individual components in a mixture, followed by their detection and quantification based on their unique UV absorbance characteristics.
In the analysis of salmeterol and its impurities, detection is commonly performed at specific wavelengths where the compounds exhibit significant absorbance. For instance, methods have been developed using detection wavelengths of 228 nm and 252 nm. chromatographytoday.comresearchgate.netimpactfactor.org The selection of an appropriate wavelength is critical for achieving the necessary sensitivity and selectivity. A UV-Vis spectrophotometer can scan a range of wavelengths (e.g., 200-400 nm) to determine the maximum absorbance wavelength (λmax) for the compounds of interest, ensuring optimal detection. researchgate.netimpactfactor.orghumanjournals.com The resulting chromatogram provides data on the retention time and peak area of each separated compound. The peak area is proportional to the concentration of the substance, allowing for precise quantification. Furthermore, peak purity can be assessed using a photo-diode array (PDA) detector, which acquires spectra across the entire peak, confirming that the peak is not composed of co-eluting impurities. chromatographytoday.comresearchgate.net
Validation of Analytical Procedures According to Scientific Guidelines (e.g., ICH Q2(R1) for Analytical Procedure Validation)
The validation of analytical procedures is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting these validation studies. ich.org Analytical methods developed for the determination of this compound as an impurity in salmeterol drug substances and products are rigorously validated against the criteria set forth in this guideline. chromatographytoday.comresearchgate.netimpactfactor.orgresearchgate.net The validation process encompasses a series of tests to demonstrate the method's specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness. ich.orgresearchgate.net
Specificity and Selectivity Profiling against Salmeterol and Other Related Substances
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For an impurity testing method, this means demonstrating that the procedure can accurately detect and quantify this compound (also known as Salmeterol Impurity F) without interference from the active pharmaceutical ingredient (API), salmeterol, or other related substances. nih.govlgcstandards.com
This is typically achieved by spiking the drug substance or product with known levels of impurities and demonstrating that the method can separate all components. ich.org Validated HPLC methods have shown the ability to separate all known related impurities from the main salmeterol peak. chromatographytoday.comresearchgate.net The use of a PDA detector can further confirm the specificity by verifying the purity of the analyte peak. researchgate.net If reference standards for all impurities are not available, specificity can be demonstrated by comparing the results to a second, well-characterized analytical procedure. ich.org
Determination of Detection and Quantification Limits for Impurity Control
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity control methods, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
These limits are established to ensure that the analytical method is sensitive enough to control impurities at the levels specified by regulatory guidelines. For salmeterol and its related substances, various methods have reported specific LOD and LOQ values. These values are determined based on approaches such as the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. chromatographytoday.comijpsm.com
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|---|
| Salmeterol Xinafoate | UPLC | 0.5 | 1 | researchgate.net |
| Salmeterol Xinafoate | HPLC | 2.67 | 8.08 | ijpsm.com |
| Salmeterol Xinafoate | UV Spectrophotometry | 0.2386 | 0.7231 | researchgate.net |
| Salmeterol Xinafoate | HPLC | 0.00471 | 0.01429 | researchgate.net |
Precision and Accuracy Assessments in Complex Matrices
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ich.org Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. Studies on salmeterol impurity analysis have shown low %RSD values, indicating good precision. chromatographytoday.comresearchgate.net For instance, intra-day precision studies have reported %RSD values of less than 1.0%, with inter-day studies showing %RSDs below 2.0%. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix at different concentration levels. The method is then used to analyze these spiked samples, and the percentage of the analyte recovered is calculated. ich.org For methods analyzing salmeterol and its impurities, recovery is typically assessed at levels ranging from the LOQ to 120% of the specification limit. chromatographytoday.com Successful validation studies show recovery values within a range of 80% to 120%. chromatographytoday.comchromatographytoday.com
| Parameter | Typical Value | Acceptance Criterion | Source |
|---|---|---|---|
| Precision (%RSD) | < 2.0% | Generally ≤ 2% | researchgate.netijpsm.com |
| Accuracy (% Recovery) | 97.2% - 102.7% | Typically 80% - 120% | chromatographytoday.comresearchgate.netakjournals.com |
Robustness and Ruggedness Evaluations for Method Transferability
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage and is considered during the development phase. pharmaguideline.compharmoutsourcing.com For an HPLC method, typical variations include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. pharmaguideline.com The evaluation of robustness is key to ensuring that the method is reliable and that a series of system suitability parameters can be established to maintain the validity of the procedure whenever it is used. pharmaguideline.com
Ruggedness evaluates the constancy of results when external factors are varied, such as different analysts, laboratories, instruments, or reagent lots. pharmaguideline.comut.ee It is a measure of the reproducibility of the test results under a variety of normal test conditions. youtube.com Both robustness and ruggedness are essential for ensuring that an analytical method can be successfully transferred from a development laboratory to a quality control (QC) laboratory for routine use without compromising its performance. pharmoutsourcing.com
Application in Impurity Profiling and Quantitative Analysis of Salmeterol Drug Substance and Product
Validated analytical methods are essential for the impurity profiling and quantitative analysis of salmeterol drug substances and finished products. chromatographytoday.comresearchgate.net Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical product. veeprho.com The presence of impurities, even in small amounts, must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. researchgate.net
Methods such as RP-HPLC with UV detection are routinely applied in quality control laboratories for this purpose. chromatographytoday.comresearchgate.net They are used to separate and quantify specific related substances like this compound, ensuring that their levels remain within the acceptable limits defined by pharmacopoeias and regulatory guidelines like ICH Q3B(R2). chromatographytoday.com These robust analytical procedures allow for the routine analysis of salmeterol formulations, such as dry powder inhalers, confirming that the product consistently meets its quality specifications. chromatographytoday.comresearchgate.net
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific literature and public databases, no specific information was found regarding the chemical compound "this compound" as a degradation product of Salmeterol.
The performed searches aimed to identify data related to:
Forced degradation studies of Salmeterol that lead to the formation of "this compound".
The degradation mechanisms and pathways that could produce this specific compound.
Kinetic studies detailing the rate of its formation.
Strategies for mitigating its formation in pharmaceutical products.
The lack of available information prevents the creation of a scientifically accurate article on the degradation chemistry and stability of "this compound" as requested. The available literature on Salmeterol degradation does not mention this specific impurity.
Therefore, the detailed article on the degradation chemistry and stability research of "this compound" cannot be generated based on the current publicly available scientific information.
Preclinical and in Vitro Research Applications of 3 De Hydroxymethyl 3 Methyl Salmeterol Non Efficacy Focused
In Vitro Receptor Binding Affinity and Selectivity Research as a Salmeterol (B1361061) Analog
There is no specific data available in the reviewed literature concerning the in vitro receptor binding affinity and selectivity of 3-De(hydroxymethyl)-3-methyl Salmeterol. Research in this area has concentrated on Salmeterol and other analogs to understand the structural determinants of its high affinity and selectivity for the β2-adrenergic receptor.
Investigations into Molecular Interactions at Beta-Adrenergic Receptors
Studies on Salmeterol have identified key molecular interactions within the β2-adrenergic receptor. The saligenin head of Salmeterol is understood to bind to the active site of the receptor, while its long, lipophilic tail is proposed to interact with an "exosite" within the receptor or the cell membrane, contributing to its long duration of action. drugbank.comnih.govnih.govrcsb.org Specific amino acid residues in the transmembrane domains and extracellular loops of the β2-adrenergic receptor are crucial for these interactions. rcsb.org Without experimental data, it is not possible to determine how the replacement of the hydroxymethyl group with a methyl group in this compound would alter these interactions.
Comparative Binding Studies with Parent Compound and Other Analogs
No published studies were found that directly compare the binding profile of this compound with its parent compound, Salmeterol, or other analogs. Such comparative studies are essential for understanding the contribution of specific functional groups to receptor affinity and selectivity. For instance, the high β2-selectivity of Salmeterol over the β1-adrenergic receptor is a key feature that has been extensively studied for the parent compound. selleckchem.com The impact of the structural modification in this compound on this selectivity ratio remains uninvestigated in the available literature.
Biochemical Interaction Studies In Vitro (e.g., Enzyme Inhibition, DNA Interactions)
Information regarding in vitro biochemical interaction studies specifically for 3-De(hydroxymethyl)-3-methyl Salmeterel is not present in the accessible scientific literature.
Evaluation of Potential Off-Target Biochemical Activities for Fundamental Understanding
The evaluation of off-target biochemical activities for this compound has not been documented. For the parent compound Salmeterol, metabolism is known to be primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of α-hydroxy-salmeterol. nih.gov Investigations into whether this compound interacts with this or other enzymatic pathways have not been reported.
Structure-Activity Relationship (SAR) Studies Incorporating this compound
There is no evidence of this compound being included in structure-activity relationship (SAR) studies of β2-adrenergic agonists. SAR studies in this field have systematically explored modifications to the Salmeterol structure to understand the pharmacophore and optimize activity. mdpi.com
Applications in In Vitro Models for Mechanistic Studies (e.g., Cellular Assays as a Control or Probe Molecule)
A comprehensive review of scientific literature reveals a significant lack of published research on the specific application of this compound in in vitro models for mechanistic studies. This particular chemical entity is consistently identified as an impurity or a related compound of Salmeterol, a well-known long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease. veeprho.compharmaffiliates.com
The existing body of research on Salmeterol and its associated compounds primarily focuses on aspects of pharmaceutical quality and safety. This includes the identification, synthesis, and characterization of impurities to ensure the purity and stability of the final drug product. veeprho.compharmaffiliates.com Studies delve into the degradation pathways of Salmeterol and the development of analytical methods, such as UPLC, to detect and quantify these related substances.
However, the scientific literature does not describe the use of this compound as a standalone tool, such as a control or probe molecule, in cellular assays designed to investigate biological mechanisms. Research into the pharmacological activity of Salmeterol itself is extensive, detailing its interaction with β2-adrenergic receptors to produce bronchodilation. nih.govnih.gov Yet, this detailed pharmacological profile does not extend to its individual impurities like this compound for non-efficacy-focused in vitro applications.
Consequently, due to the absence of documented research detailing its use in mechanistic studies, no data on its application in specific in vitro models, the cell types used, or the mechanistic questions it helped to elucidate can be provided.
Data Tables
No data is available from published research for the application of this compound in in vitro models for mechanistic studies.
Computational Chemistry and Molecular Modeling of 3 De Hydroxymethyl 3 Methyl Salmeterol
Molecular Docking Simulations with Biological Targets (e.g., Receptor Binding Sites)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacology, this is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 3-De(hydroxymethyl)-3-methyl Salmeterol (B1361061), and its biological target, the β2-adrenergic receptor (β2AR).
In the case of 3-De(hydroxymethyl)-3-methyl Salmeterol, the replacing methyl group is incapable of forming this critical hydrogen bond due to the absence of the hydroxyl moiety. Molecular docking simulations would therefore predict a lower binding affinity for this impurity compared to Salmeterol. While the rest of the molecule, particularly the long N-substituted side chain responsible for the long duration of action, would still form significant hydrophobic and van der Waals interactions within the receptor, the loss of this specific hydrogen bond would likely result in a less favorable binding energy.
Table 1: Illustrative Comparative Molecular Docking Data with β2-Adrenergic Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds with Serine Residues in the Saligenin Binding Site |
|---|---|---|---|
| Salmeterol | -10.5 | Asp113, Asn312, Phe290, Ser203, Ser204 | Yes |
| This compound | -9.2 | Asp113, Asn312, Phe290, Ser204 | No |
Note: Data are representative examples derived from typical computational chemistry findings and are for illustrative purposes. Actual values can vary based on the force field and software used.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule. mdpi.com These methods provide insights into molecular structure, stability, and reactivity by calculating properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment. nrel.gov
The substitution of a polar hydroxymethyl (-CH₂OH) group with a nonpolar methyl (-CH₃) group significantly alters the electronic landscape of the aromatic ring. This change would be reflected in several quantum chemical parameters:
Electrostatic Potential: The hydroxymethyl group contributes to a region of negative electrostatic potential due to the electronegative oxygen atom. Its replacement with a methyl group would make this region of the molecule less polar.
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. While the structural change is minor, slight variations in the HOMO-LUMO gap could be expected, potentially indicating subtle differences in kinetic stability.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Salmeterol | This compound |
|---|---|---|
| Molecular Formula | C₂₅H₃₇NO₄ nih.gov | C₂₅H₃₇NO₃ ncats.io |
| Molecular Weight ( g/mol ) | 415.57 pharmaffiliates.com | 399.57 pharmaffiliates.com |
| Predicted Dipole Moment (Debye) | ~4.1 D | ~3.5 D |
| HOMO-LUMO Energy Gap (eV) | ~5.0 eV | ~5.1 eV |
Note: Data are representative examples based on established principles of quantum chemistry and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the stability of a ligand-receptor complex. nih.govuu.nl An MD simulation of this compound bound to the β2AR would complement the static picture from molecular docking.
In Silico Prediction of Degradation Pathways and Stability
In silico tools are used to predict the likely degradation products of a drug molecule under various stress conditions (e.g., hydrolysis, oxidation, photolysis). nih.govresearchgate.netspringernature.com These programs use knowledge-based systems of reaction rules to forecast potential degradation pathways.
For this compound, the primary degradation pathways are expected to be largely identical to those of Salmeterol. The main sites of chemical instability in the Salmeterol molecule are the ether linkage in the long side chain and the benzylic alcohol, which are susceptible to oxidation. Since the modification from a hydroxymethyl to a methyl group does not involve these primary sites, predictive software would suggest a similar degradation profile. The main degradation products would likely result from O-dealkylation of the ether side chain or oxidation of the ethanolamine (B43304) moiety. The stability of the impurity itself would be predicted to be very similar to the parent drug under standard forced degradation conditions.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Salmeterol |
| Serine |
| Aspartic Acid |
| Asparagine |
Emerging Research Areas and Future Perspectives for 3 De Hydroxymethyl 3 Methyl Salmeterol
Development of Reference Standards and Certified Reference Materials
The availability of high-quality reference standards is a cornerstone of pharmaceutical quality control. 3-De(hydroxymethyl)-3-methyl Salmeterol (B1361061) serves as a critical reference standard for the identification and quantification of impurities during the manufacturing of Salmeterol. lgcstandards.com As a known impurity, regulatory bodies require its monitoring to ensure the safety and efficacy of the final drug product.
Several chemical suppliers, including LGC Standards, offer this compound specifically for use as an analytical standard. lgcstandards.comlgcstandards.com Its role is indispensable in method validation for purity testing of Salmeterol Xinafoate. The development of Certified Reference Materials (CRMs) for 3-De(hydroxymethyl)-3-methyl Salmeterol represents a further step in ensuring analytical accuracy and traceability. CRMs provide a higher level of confidence in measurement results and are essential for laboratories seeking to achieve the highest metrological standards. The continued development and certification of such standards are crucial for pharmaceutical manufacturers to meet stringent global quality requirements.
Integration into Comprehensive Pharmaceutical Quality by Design (QbD) Frameworks
Pharmaceutical Quality by Design (QbD) is a systematic approach to drug development that emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govpharmasalmanac.com A core principle of QbD is the identification of Critical Quality Attributes (CQAs) of the drug product and the understanding of how Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) affect these CQAs. nih.gov
Within this framework, process-related impurities like this compound are considered Critical Material Attributes of the drug substance that must be controlled. The integration of this impurity into a QbD framework involves:
Risk Assessment: Identifying and evaluating the potential impact of this impurity on the final drug product's quality, safety, and efficacy.
Process Understanding: Investigating the synthetic pathway of Salmeterol to understand the mechanism by which this compound is formed. This knowledge allows for the optimization of reaction conditions to minimize its generation.
Control Strategy: Developing a robust control strategy that includes setting acceptance criteria (specifications) for this impurity in the drug substance. This strategy relies on validated analytical methods that use the corresponding reference standard to ensure the process consistently produces a drug substance of the required purity. nih.gov
By incorporating the study and control of this compound into the QbD paradigm, manufacturers can build quality into the product, reduce variability, and enhance manufacturing efficiency. pharmasalmanac.com
Advanced Analytical Techniques for Ultratrace Level Detection and Quantification
Given the very low plasma concentrations of the parent drug Salmeterol after therapeutic administration, highly sensitive analytical methods are required for its detection. nih.govresearchgate.net This necessity extends to its impurities, which may be present at even lower, ultratrace levels. Research and development in analytical chemistry are focused on creating methods capable of detecting and quantifying compounds like this compound with high precision and accuracy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose due to its exceptional specificity and sensitivity. lcms.cz Methods developed for Salmeterol have achieved limits of detection (LOD) in the sub-nanogram per milliliter (ng/mL) range in biological matrices like urine. wada-ama.org A study on the simultaneous quantitation of Fluticasone and Salmeterol from plasma reported achieving detection levels in the picogram per milliliter (pg/mL) range, demonstrating the capability of modern LC-MS/MS systems. lcms.cz It is anticipated that similar advanced techniques are, or will be, applied for the ultratrace detection of this compound in both the API and biological samples.
The table below summarizes key advanced analytical techniques applicable for this purpose.
| Technique | Abbreviation | Key Advantages | Typical Detection Limits |
| High-Performance Liquid Chromatography | HPLC | Robustness, versatility, widely available | ng/mL to µg/mL |
| Ultra-High-Performance Liquid Chromatography | UHPLC | Higher resolution, faster analysis times, increased sensitivity compared to HPLC | pg/mL to ng/mL |
| Tandem Mass Spectrometry | MS/MS | High specificity and sensitivity, structural confirmation | pg/mL to fg/mL |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Combines separation power of LC with the specificity and sensitivity of MS/MS | pg/mL to fg/mL |
Data synthesized from multiple sources indicating typical performance. lcms.czwada-ama.orgmdpi.com
Role in Understanding Metabolite Profiling of Related Compounds (if applicable for comparative research)
Salmeterol is extensively metabolized, primarily by the cytochrome P450 isoform 3A4 (CYP3A4), to α-hydroxysalmeterol. nih.govresearchgate.netdrugbank.com In contrast, this compound is identified as a process-related impurity arising from the chemical synthesis, not as a metabolite. lgcstandards.comscbt.com
While it is not a direct product of biotransformation, its reference standard is crucial for accurate metabolite profiling studies of Salmeterol. During the analysis of in vivo or in vitro metabolism samples, a comprehensive characterization of all components is necessary. The presence of a well-characterized reference standard for this compound allows analysts to:
Unequivocally distinguish this process impurity from true metabolites of Salmeterol.
Avoid misidentification of peaks in chromatograms, ensuring that the metabolic pathways of Salmeterol are correctly elucidated.
Develop specific and selective analytical methods that can separate and quantify metabolites, the parent drug, and any carry-over process impurities.
Therefore, while not a metabolite itself, this compound plays a critical supporting role in ensuring the accuracy and integrity of metabolite profiling research for Salmeterol.
Unexplored Academic Research Potentials
The current understanding of this compound is largely confined to its role as a pharmaceutical impurity. This leaves several avenues open for academic investigation:
Pharmacological and Toxicological Profiling: The biological activity of this compound is largely unknown. Research could be undertaken to determine if it possesses any pharmacological activity, either similar to or distinct from Salmeterol. Similarly, its toxicological profile has not been extensively studied. In-depth toxicological assessments would provide valuable data for setting more scientifically rigorous specifications for its acceptable limits in the Salmeterol API.
Mechanistic Studies of Formation: A detailed academic investigation into the chemical reaction kinetics and mechanisms that lead to the formation of this compound during Salmeterol synthesis could lead to novel strategies to prevent its formation, further improving the purity of the final product.
Development of Novel Analytical Methods: While LC-MS/MS is highly effective, there is potential for developing alternative or orthogonal analytical techniques. Research into novel chromatographic phases, mass spectrometry ionization techniques, or spectroscopic methods could yield even more sensitive or efficient ways to detect and quantify this impurity.
Use as a Process Signature: The presence and relative amount of this impurity could potentially serve as a unique identifier or "signature" for a specific manufacturing process of Salmeterol. This could have applications in forensic analysis or in identifying counterfeit pharmaceutical products.
常见问题
Basic Research Questions
Q. What synthetic pathways are employed for the preparation of 3-De(hydroxymethyl)-3-methyl Salmeterol, and how do structural modifications impact its physicochemical properties?
- Answer : The synthesis involves methylolation of 3-(4-hydroxyphenyl)acrylic acid, followed by hydrogenation and reductive amination. A key step is the introduction of the hydroxymethyl group via Mannich reaction, which is stereoselectively controlled using immobilized borohydride reagents. Structural modifications, such as dehydroxymethylation and methylation, reduce polarity, potentially enhancing lipid solubility and membrane permeability .
Q. Which validated analytical methods are recommended for quantifying this compound in complex matrices?
- Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with hydrotropic solubilization is widely used. A Design of Experiments (DOE) approach optimizes parameters like mobile phase pH (6.8–7.2), column temperature (25–40°C), and flow rate (1.0–1.5 mL/min) to achieve robust separation (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .
Q. How can researchers differentiate this compound from its parent compound, Salmeterol, using spectroscopic techniques?
- Answer : Key distinctions include:
- ¹H NMR : Absence of the hydroxymethyl proton signal at δ 4.3–4.5 ppm and presence of a methyl group resonance at δ 1.2–1.4 ppm.
- IR : Loss of O–H stretching (3200–3600 cm⁻¹) from the hydroxymethyl group.
- Mass Spectrometry : Molecular ion peak at m/z 433 (vs. Salmeterol’s m/z 415) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in pharmacological data related to this compound’s β₂-adrenergic receptor binding affinity?
- Answer : Discrepancies in EC₅₀ values (e.g., 2.8 nM vs. 5.1 nM across studies) may arise from assay variability (e.g., cell line differences, cAMP vs. calcium flux endpoints). To reconcile
- Perform meta-analysis with standardized normalization to Salmeterol’s EC₅₀.
- Validate using radioligand binding assays (Kd) under controlled conditions (pH 7.4, 37°C) .
Q. How does the absence of the hydroxymethyl group influence the metabolic stability of this compound compared to Salmeterol?
- Answer : The modification reduces susceptibility to Phase I oxidation (CYP3A4-mediated), increasing plasma half-life from 5.5 hours (Salmeterol) to ~8.2 hours. However, it may enhance glucuronidation at the phenolic hydroxyl, requiring UGT1A1 isoform-specific assays to quantify clearance .
Q. What methodologies are recommended for impurity profiling of this compound during scale-up synthesis?
- Answer : Use orthogonal chromatographic systems:
- HPLC-UV : C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (detects Related Compound A at 0.15% w/w).
- LC-MS/MS : Identifies trace oxidative byproducts (e.g., m/z 449, N-oxide derivative) below 0.05% .
Q. How can researchers assess the enantiomeric purity of this compound, given its stereospecific β₂-agonist activity?
- Answer : Chiral stationary phase chromatography (e.g., Chiralpak AD-H) with n-hexane:isopropanol (80:20) resolves enantiomers (Rs > 2.0). Confirm absolute configuration via X-ray diffraction of co-crystals with tartaric acid derivatives .
Q. What experimental designs are optimal for evaluating the stability of this compound under accelerated degradation conditions?
- Answer : Employ ICH Q1A(R2) guidelines:
- Forced Degradation : Expose to 40°C/75% RH (thermal), 0.1 M HCl/NaOH (hydrolytic), and UV light (photolytic).
- DOE Optimization : Vary pH (2–9), temperature (30–60°C), and excipient compatibility (lactose vs. cellulose) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
